4-(4-Methyl-1,3-oxazol-5-yl)aniline

概要

説明

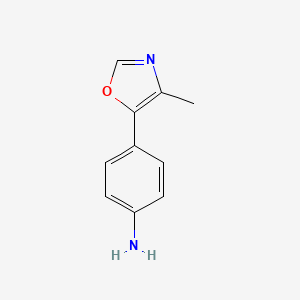

4-(4-Methyl-1,3-oxazol-5-yl)aniline is a heterocyclic aromatic amine that features an oxazole ring substituted with a methyl group at the 4-position and an aniline group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1,3-oxazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. This intermediate can then be subjected to sulfochlorination and subsequent treatment with aqueous ammonia to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step processes that optimize yield and minimize waste. One such method combines cyclization and sulfochlorination in a one-pot reaction, reducing the number of stages and the amount of acidic waste generated .

化学反応の分析

Oxidation Reactions

The oxazole ring and aniline moiety exhibit distinct oxidative behavior:

| Reaction Type | Reagents/Conditions | Major Products | Key Findings |

|---|---|---|---|

| Oxazole ring oxidation | KMnO₄ (acidic or neutral conditions) | Oxazole-4-carboxylic acid derivatives | Selective oxidation of the methyl group to a carboxyl group occurs under mild conditions. |

| Aniline oxidation | H₂O₂, Fe³⁺ catalysts | Nitroso or nitro derivatives | Electron-withdrawing oxazole ring directs para-substitution on the aniline. |

-

Mechanistic Insight : The methyl group on the oxazole undergoes oxidation via radical intermediates, while the aniline group forms nitroso intermediates through electrophilic attack.

Reduction Reactions

The amine and oxazole functionalities participate in selective reductions:

| Reaction Type | Reagents/Conditions | Major Products | Key Findings |

|---|---|---|---|

| Oxazole ring reduction | H₂ (1–3 atm), Pd/C catalyst | 4-Methyl-4,5-dihydrooxazole derivatives | Partial hydrogenation preserves aromaticity of the aniline ring. |

| Aniline reduction | NaBH₄, NiCl₂ | Cyclohexylamine analogs | Borohydride-mediated reduction forms secondary amines without ring opening. |

-

Selectivity : The oxazole’s electron-deficient nature prioritizes reduction over the aniline group under catalytic hydrogenation.

Electrophilic Aromatic Substitution

The aniline group directs electrophiles to specific positions:

| Reaction Type | Reagents/Conditions | Major Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitroaniline derivatives | Para to the oxazole ring due to meta-directing effects. |

| Sulfonation | SO₃/H₂SO₄, 100°C | Sulfonic acid derivatives | Ortho/para substitution on the aniline ring. |

Example : Nitration yields 3-nitro-4-(4-methyl-1,3-oxazol-5-yl)aniline as the primary product.

Cross-Coupling Reactions

The oxazole ring facilitates metal-catalyzed couplings:

-

Catalytic Systems : Gold(I) catalysts enhance reactivity in annulation reactions involving nitriles .

Acylation and Alkylation

The primary amine undergoes nucleophilic reactions:

| Reaction Type | Reagents/Conditions | Major Products | Yield Optimization |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetylated derivatives | Pyridine neutralizes HCl, driving the reaction forward. |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methylaniline analogs | Polar aprotic solvents (e.g., DMF) improve reactivity. |

Note : Steric hindrance from the oxazole ring limits substitution at the ortho position.

Comparative Reactivity with Analogues

The 4-methyl substitution on the oxazole uniquely influences reactivity:

科学的研究の応用

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of 4-(4-Methyl-1,3-oxazol-5-yl)aniline as an anticancer agent. Its derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, compounds derived from this structure have been evaluated for their cytotoxic effects against human colon and breast cancer cell lines, demonstrating IC50 values that indicate significant antiproliferative activity .

Antimicrobial Properties:

The compound has also been investigated for its antibacterial and antifungal properties. Its interaction with enzymes such as carbonic anhydrases has been noted to enhance the efficacy of existing antibiotics against resistant bacterial strains . This mechanism suggests that this compound could serve as a valuable adjunct in treating infections caused by multi-drug-resistant organisms.

Biological Applications

Enzyme Inhibition:

As an isoform-selective inhibitor of human carbonic anhydrase II (hCA II), this compound modulates several biochemical pathways critical for cellular metabolism and pH regulation . This inhibition can affect various physiological processes, making it a candidate for therapeutic interventions in conditions like glaucoma and epilepsy.

Drug Development:

The compound's structural features make it a suitable candidate for the development of new pharmaceuticals targeting specific diseases. Its derivatives are being explored for their potential use in drug formulations aimed at enhancing bioavailability and therapeutic efficacy .

Case Studies and Research Findings

Industrial Applications

Beyond its medicinal applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure. The compound's ability to form stable complexes with metal ions makes it useful in various industrial processes .

作用機序

The mechanism of action of 4-(4-Methyl-1,3-oxazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxazole ring can engage in non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects .

類似化合物との比較

Similar Compounds

- 4-(2-Methyl-1,3-oxazol-5-yl)aniline

- 4-(1,3-Oxazol-5-yl)aniline

- 2-(1,3-Oxazol-5-yl)aniline

Uniqueness

4-(4-Methyl-1,3-oxazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s methyl group at the 4-position of the oxazole ring enhances its stability and reactivity compared to other similar compounds .

生物活性

4-(4-Methyl-1,3-oxazol-5-yl)aniline is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, interactions with various biomolecules, and potential therapeutic applications.

Target Enzymes

The primary target of this compound is human carbonic anhydrases (hCAs), particularly hCA II. These enzymes are crucial for maintaining acid-base balance and facilitating various physiological processes. The compound acts as an isoform-selective inhibitor, demonstrating a high affinity for the active site of hCA II, which leads to the inhibition of its enzymatic activity.

Biochemical Pathways

Inhibition of hCAs by this compound affects several biochemical pathways, including those involved in pH regulation and CO2/HCO3^- balance. This modulation can influence metabolic processes and gene expression, particularly those related to oxidative stress and inflammation .

Biological Effects

Cellular Interactions

The interaction of this compound with cellular components has significant implications for cell function. It has been shown to alter cellular metabolism by inhibiting key metabolic enzymes and affecting cell signaling pathways. For instance, it can modulate the expression of genes involved in the oxidative stress response.

Antimicrobial Activity

Research indicates that this compound enhances the antimicrobial action of carbapenems (e.g., meropenem) and aminoglycosides (e.g., gentamicin) against antibiotic-resistant strains such as Enterococcus faecium and Escherichia coli. This synergistic effect suggests potential applications in treating resistant infections.

In Vitro Studies

In laboratory settings, this compound has demonstrated stability under standard conditions but shows degradation over extended periods. Long-term exposure studies indicate sustained inhibition of metabolic enzymes and persistent changes in gene expression patterns.

Cancer Research

In cancer research, derivatives of compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain oxadiazole derivatives exhibit IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer types. These findings highlight the compound's potential as a lead structure for developing more potent anticancer agents .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Selective inhibition of human carbonic anhydrase II (hCA II) |

| Antimicrobial | Enhances efficacy of antibiotics against resistant bacterial strains |

| Cytotoxicity | Exhibits significant cytotoxic effects on various cancer cell lines |

| Gene Regulation | Modulates expression of genes related to oxidative stress and inflammation |

特性

IUPAC Name |

4-(4-methyl-1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYHPMBYDBNIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267648-20-4 | |

| Record name | 4-(4-methyl-1,3-oxazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。